3-Amino-2-(furan-2-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(furan-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired product in 48-94% yield .
Another method involves the use of diketopiperazine, hydantoin, and rhodanine as intermediates. These methods typically involve reduction using sodium amalgam, although this approach has environmental and safety concerns .
Industrial Production Methods
Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of environmentally friendly reducing agents and scalable reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to form different amino acid derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc dust and formic acid are commonly used for reduction reactions.
Substitution: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various furan derivatives, substituted amino acids, and other heterocyclic compounds .
Scientific Research Applications
3-Amino-2-(furan-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and protein synthesis.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The precise mechanism of action of 3-Amino-2-(furan-2-yl)propanoic acid is not entirely elucidated. it is postulated to function as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), a key player in the synthesis of pro-inflammatory molecules . This inhibition may involve the binding of the compound to the active site of the enzyme, thereby preventing the formation of pro-inflammatory products.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(furan-2-yl)propanoic acid: Another furan-containing amino acid with similar properties.
3-(2-Furyl)propanoic acid: A related compound with a furan ring attached to a propanoic acid backbone.
2-Furanpropionic acid: A furan derivative with a propionic acid group.
Uniqueness
3-Amino-2-(furan-2-yl)propanoic acid is unique due to its specific structure, which combines an alanine backbone with a furan ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
3-Amino-2-(furan-2-yl)propanoic acid is a beta-amino acid notable for its unique structural features, including a furan moiety. This compound has garnered attention due to its diverse biological activities, particularly in the realms of neuroprotection, antimicrobial effects, and potential applications in drug development.
The molecular formula of this compound is C₇H₉N₁O₃, with a molecular weight of approximately 155.15 g/mol. It appears as a beige-tan powder with a melting point of 206 °C. The presence of the amino group allows for nucleophilic substitutions, while the carboxylic acid group can form esters under acidic conditions. The furan ring contributes to its reactivity through electrophilic aromatic substitution or oxidation reactions, enhancing its potential for diverse chemical transformations.
Neuroprotective Effects
Research indicates that this compound may modulate neurotransmitter systems, particularly those involving amino acids. Preliminary studies suggest that it interacts with neurotransmitter receptors, influencing synaptic transmission and potentially offering neuroprotective effects. This property positions it as a promising candidate for developing treatments for neurological disorders.
Antioxidant Properties
The furan ring structure is believed to impart antioxidant properties to the compound, enabling it to scavenge free radicals effectively. This activity is crucial in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound demonstrated effective antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent efficacy .
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 64 |
This compound | S. aureus | Not specified |
Neuroprotective Research
A study focused on the neuroprotective effects of various beta-amino acids, including this compound, highlighted its ability to reduce neuronal cell death in vitro models exposed to neurotoxic agents. The findings suggested that the compound could enhance neuronal survival through modulation of glutamate receptors and reduction of excitotoxicity.
Antimicrobial Efficacy
In another study evaluating the antimicrobial properties of furan derivatives, this compound was tested against several pathogens. The results indicated that at concentrations as low as 64 µg/mL, the compound effectively inhibited the growth of Candida albicans and other pathogenic fungi .
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-amino-2-(furan-2-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c8-4-5(7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10) |
InChI Key |
SZWINTHUWCLCSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.